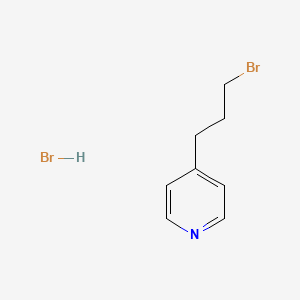
Bromure de 4-(3-bromopropyl)pyridine
Vue d'ensemble
Description
4-(3-Bromopropyl)pyridine hydrobromide is an important chemical compound that has a wide range of applications in scientific research. It is a white crystalline solid that is soluble in water and ethanol. It is commonly used in organic synthesis, as a catalyst, and as a reagent for the preparation of various chemical compounds.
Applications De Recherche Scientifique
Informations de base
“Bromure de 4-(3-bromopropyl)pyridine” est un composé chimique ayant le numéro CAS : 64262-18-6 . Il a une masse moléculaire de 280,99 et un point de fusion de 220–223 °C. Il est également appelé bromure de 3-(4-pyridyl)propyl ou BPPBH.
Synthèse
Utilisation dans les expériences de chimie organique
La réaction d'α-bromination des composés carbonylés est un sujet important dans le domaine de la chimie organique . La bromination de divers dérivés de l'acétophénone a été étudiée en utilisant le perbromure de bromhydrate de pyridine comme agent bromant . Cette expérience présente des avantages significatifs en termes de sécurité, de rendement élevé, de rentabilité et de répétabilité .
Utilisation dans l'enseignement expérimental de premier cycle
Ce composé a été utilisé dans des expériences innovantes impliquant des étudiants de premier cycle . Grâce à l'enseignement expérimental de 18 étudiants de premier cycle, il a été observé que tous les étudiants ont réussi l'expérience dans un délai de 4 à 5 heures, avec un rendement notable supérieur à 80 % observé chez 14 étudiants .
Utilisation dans la préparation de diamines
Le bromure de 4-(bromométhyl)pyridine réagit avec la 1,2-éthanediamine et la 1,3-propanediamine pour former les diamines correspondantes .
Utilisation dans la production de produits pharmaceutiques, de pesticides et d'autres produits chimiques
Les produits α-bromés dérivés de la bromoacétophénone sont des intermédiaires importants en synthèse organique et trouvent des applications étendues dans la production de produits pharmaceutiques, de pesticides et d'autres produits chimiques .
Safety and Hazards
Mécanisme D'action
Target of Action
4-(3-Bromopropyl)pyridine hydrobromide is a substituted pyridine It’s known to react with 1,2-ethanediamine and 1,3-propanediamine to form the corresponding diamines .
Mode of Action
It’s known that the compound can undergo bromination reactions . Bromination is a type of electrophilic aromatic substitution where a bromine atom is incorporated into an organic substrate. This reaction is facilitated by the presence of a Lewis acid, such as FeBr3, which can polarize the bromine molecule and increase the electrophilicity of the bromine .
Biochemical Pathways
The bromination reactions it undergoes can lead to the formation of various brominated derivatives . These derivatives can potentially interact with various biochemical pathways, depending on their specific structures and properties.
Result of Action
The compound’s ability to undergo bromination reactions suggests that it can form various brominated derivatives . These derivatives may have different biological activities, depending on their specific structures and properties.
Action Environment
The action of 4-(3-Bromopropyl)pyridine hydrobromide can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the rate and outcome of bromination reactions . Additionally, the presence of other substances, such as Lewis acids, can also influence the compound’s reactivity .
Propriétés
IUPAC Name |
4-(3-bromopropyl)pyridine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.BrH/c9-5-1-2-8-3-6-10-7-4-8;/h3-4,6-7H,1-2,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVISLVDOBRHPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10508769 | |
| Record name | 4-(3-Bromopropyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64262-18-6 | |
| Record name | 4-(3-Bromopropyl)pyridine--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10508769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-bromopropyl)pyridine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

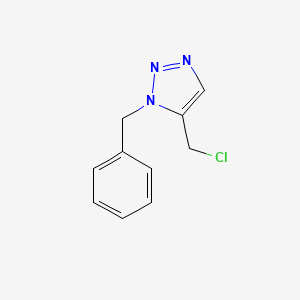



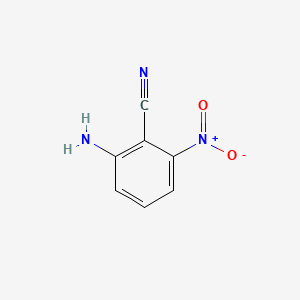
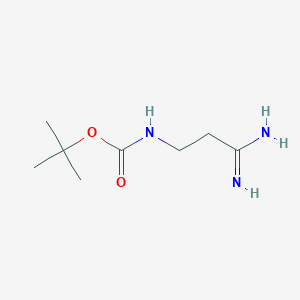
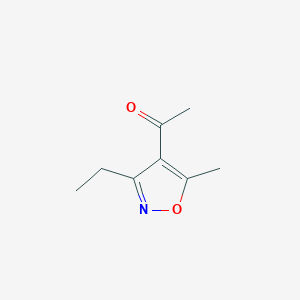

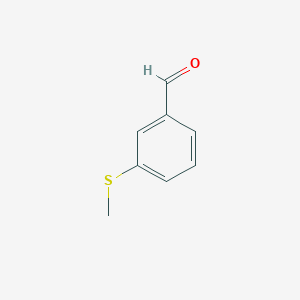

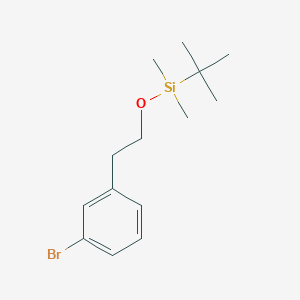
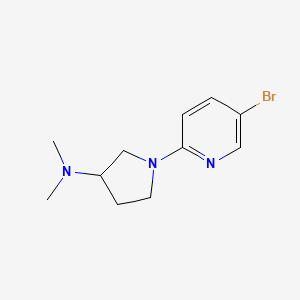

![1H-Benzo[D][1,2,3]triazole-5-carbaldehyde](/img/structure/B1281155.png)